molecular formula C10H11BrO2 B8804146 2-Bromo-1-(3-ethoxyphenyl)ethanone CAS No. 103793-40-4

2-Bromo-1-(3-ethoxyphenyl)ethanone

Cat. No. B8804146
M. Wt: 243.10 g/mol
InChI Key: QHBNLYDJVIIJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-ethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(3-ethoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(3-ethoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

103793-40-4

Product Name

2-Bromo-1-(3-ethoxyphenyl)ethanone

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromo-1-(3-ethoxyphenyl)ethanone

InChI

InChI=1S/C10H11BrO2/c1-2-13-9-5-3-4-8(6-9)10(12)7-11/h3-6H,2,7H2,1H3

InChI Key

QHBNLYDJVIIJEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

While a mixture of 3′-ethoxyacetophenone (37 g, 0.225 mol), aluminum chloride (0.27 g, 2 m mol) and ether (100 ml) was stirred under cooling with ice, bromine (11.5 ml, 0.225 m mol) was added dropwise thereto over a period of 15 minutes. After this mixture was further stirred for 10 minutes, ice water (500 ml) was added thereto and this mixture was extracted with ether (2×100 ml). After the extract was washed with water and dried, the solvent was distilled off under reduced pressure. The resulting residue was distilled under reduced pressure (150-155° C./5 mmHg) to obtain the desired compound (45.7 g). Although this product contained a small amount of dibromo-substituted compounds, it was directly used in the following step.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

This compound was prepared from resin-bound thiourea of Example 24 and 2-bromo-(3-ethoxyphehyl)-ethanone by the procedure used in Example 36. MS (ES) MH+=453. The 2-bromo-(3-ethoxyphenyl)-ethanone was prepared by treating 1-(3-ethoxy-phenyl)-ethanone (prepared in accordance with the procedure in J. Chem. Soc. Perkin Trans. 2:1996, 755-760) with bromine as in Example 20C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-bromo-(3-ethoxyphehyl)-ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.